Cas no 944901-68-2 (2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine)
2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5,6,7,8-tetrahydro-2-(methylthio)-Pyrido[4,3-d]pyrimidine
- 2-(METHYLTHIO)-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE
- KRNFMHYGPVOQDF-UHFFFAOYSA-N
- AB59014
- 2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]-pyrimidine
- 2-(METHYLSULFANYL)-5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDINE
- 2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
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- Inchi: 1S/C8H11N3S/c1-12-8-10-5-6-4-9-3-2-7(6)11-8/h5,9H,2-4H2,1H3
- InChI Key: KRNFMHYGPVOQDF-UHFFFAOYSA-N
- SMILES: S(C)C1N=CC2=C(CCNC2)N=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 153
- Topological Polar Surface Area: 63.1
2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM338009-1g |
2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
944901-68-2 | 95%+ | 1g |
$1346 | 2024-07-19 |
2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
2-(Methylthio)-5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine: A Comprehensive Overview
The compound with CAS No. 944901-68-2, known as 2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridopyrimidines, which are bicyclic structures composed of a pyridine ring fused to a pyrimidine ring. The presence of the methylthio group at the 2-position introduces unique electronic and steric properties, making this compound a valuable substrate for further chemical modifications and biological evaluations.
Recent studies have highlighted the potential of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine as a scaffold for drug discovery. Its rigid bicyclic structure provides an ideal platform for the development of bioactive molecules targeting various therapeutic areas. For instance, researchers have explored its ability to inhibit key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The methylthio group has been shown to enhance the compound's stability and bioavailability, making it a promising candidate for further preclinical studies.
In terms of synthesis, 2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine can be prepared through a variety of methods. One common approach involves the condensation of appropriate starting materials under high-temperature conditions or using microwave-assisted synthesis for improved efficiency. The incorporation of the methylthio group is typically achieved via nucleophilic substitution or coupling reactions. These methods have been optimized in recent years to ensure high yields and purity levels.
The structural versatility of this compound allows for extensive functionalization. By modifying substituents at various positions on the pyridopyrimidine ring system, chemists can tailor the molecule's properties to suit specific biological targets. For example, substituting the methylthio group with other sulfur-containing moieties has been shown to modulate the compound's pharmacokinetic profile and receptor binding affinity.
From an analytical standpoint, 2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine has been thoroughly characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm its molecular structure and provide insights into its conformational flexibility. Additionally, computational chemistry tools have been employed to predict its interaction with biological targets at the molecular level.
Looking ahead, the application of machine learning algorithms in drug design could further accelerate the exploration of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,D]pyrimidine's potential. By integrating data from high-throughput screening experiments with predictive models, researchers can identify novel analogs with enhanced therapeutic profiles.
In conclusion,2-(Methylthio)-5,D-tetrahydropyrido[4,D]pyrimidine stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and promising biological properties make it a compelling subject for continued research and development across multiple disciplines.
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